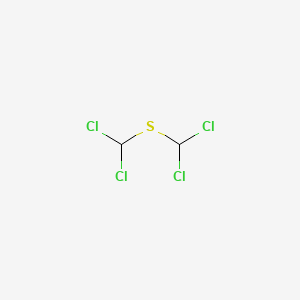
Thiobis(dichloromethane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiobis(dichloromethane) is a chemical compound with the formula C₂H₂Cl₄S It is known for its unique structure, which includes two dichloromethane groups connected by a sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Thiobis(dichloromethane) can be synthesized through the reaction of sodium 2,2-dicyanoethene-1,1-bis(thiolate) with bromine in carbon tetrachloride. This reaction yields 5,5’-Thiobis(3-bromoisothiazole-4-carbonitrile) as a product . The reaction conditions typically involve mild temperatures and controlled addition of reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for thiobis(dichloromethane) are not extensively documented in the literature. similar compounds are often produced using large-scale batch reactors where precise control of temperature, pressure, and reagent addition is maintained to optimize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Thiobis(dichloromethane) undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in thiobis(dichloromethane) can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler sulfur-containing molecules.
Substitution: The chlorine atoms in thiobis(dichloromethane) can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium thiolate for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiobis(dichloromethane) derivatives .
Wissenschaftliche Forschungsanwendungen
Thiobis(dichloromethane) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Some derivatives of thiobis(dichloromethane) are investigated for their potential use in drug delivery systems.
Industry: It is used in the production of polymers and other materials that require sulfur-containing intermediates
Wirkmechanismus
The mechanism of action of thiobis(dichloromethane) involves its reactivity with various biological and chemical targets. The sulfur atom in the compound can form bonds with other molecules, leading to the formation of new chemical structures. This reactivity is exploited in various applications, such as drug design and material synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to thiobis(dichloromethane) include:
Dichloromethane (DCM): A widely used solvent in organic chemistry.
Sulfur Mustard (1,1’-Thiobis[2-chloroethane]): A chemical warfare agent with a similar sulfur-chlorine structure.
Thiobis(methylene)dibenzoyl chloride: Used in the synthesis of polyamides.
Uniqueness
Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in both research and industrial contexts .
Eigenschaften
CAS-Nummer |
51174-93-7 |
|---|---|
Molekularformel |
C2H2Cl4S |
Molekulargewicht |
199.9 g/mol |
IUPAC-Name |
dichloro(dichloromethylsulfanyl)methane |
InChI |
InChI=1S/C2H2Cl4S/c3-1(4)7-2(5)6/h1-2H |
InChI-Schlüssel |
IIACAQOZFSAAAK-UHFFFAOYSA-N |
Kanonische SMILES |
C(SC(Cl)Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-Oxochromen-3-yl)methyl]chromen-2-one](/img/structure/B12812831.png)
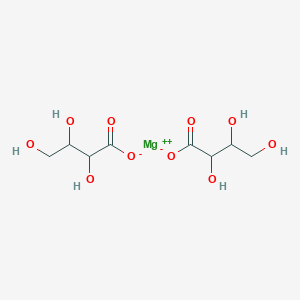
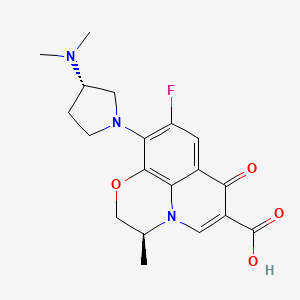
![6-(4-Methoxyphenyl)-6,9-diazaspiro[4.5]decane](/img/structure/B12812843.png)
![2-(Diethylamino)ethyl 4-{[1-(diethylamino)-3-hydroxypropan-2-yl]amino}benzoate](/img/structure/B12812851.png)

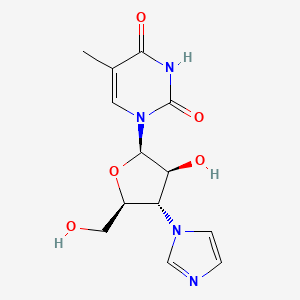

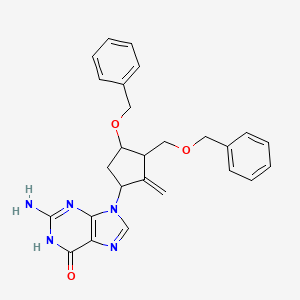
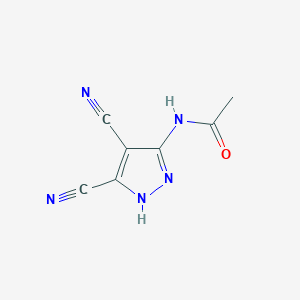
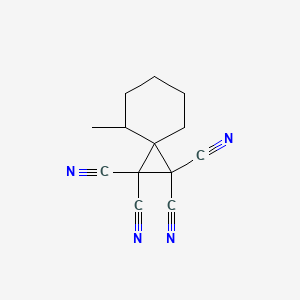
![Cytidine,5'-deoxy-5-fluoro-N-[(pentyloxy)carbonyl]-](/img/structure/B12812890.png)

